3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol
Overview
Description
“3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.29 . It is in the form of an oil and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Cardioselective Beta-Blockers
Research has demonstrated the synthesis and evaluation of a series of compounds, including those structurally related to 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol, for their affinity to beta-1 and beta-2 adrenoceptors. These studies have confirmed the substantial cardioselectivity of certain derivatives, which are important for developing selective beta-blockers with potential therapeutic applications in cardiovascular diseases (Rzeszotarski et al., 1979).
Synthesis of Heterocyclic Systems
Compounds related to this compound have been utilized in the synthesis of various heterocyclic systems. For instance, derivatives have been used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthesizing biologically active heterocycles with potential pharmacological properties (Selič et al., 1997).
Antioxidant Activity
The synthesis and characterization of 2'-aminochalcone derivatives structurally related to this compound have been conducted to assess their in vitro antioxidant activity. These studies reveal that certain derivatives exhibit significant antioxidant properties, which could be beneficial in the development of therapeutic agents for diseases associated with oxidative stress (Sulpizio et al., 2016).
Corrosion Inhibition
Tertiary amines derived from compounds similar to this compound have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. These studies suggest that such compounds can effectively inhibit the anodic dissolution of iron, highlighting their potential application in corrosion prevention technologies (Gao et al., 2007).
Photopolymerization
Research on novel alkoxyamines bearing chromophore groups linked to the aminoxyl function, structurally related to the compound of interest, proposes their use as photoiniferters in nitroxide-mediated photopolymerization. This application is significant in the field of materials science, especially for developing advanced polymers with tailored properties (Guillaneuf et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Given its structural similarity to other amines , it may interact with various biological targets such as enzymes, receptors, or ion channels.
Mode of Action
Amines are known to interact with their targets through various mechanisms, including hydrogen bonding and ionic interactions . The presence of the amino group could allow this compound to act as a base, accepting a proton and forming a bond with its target.
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .
Result of Action
Amines can have a wide range of effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol. For example, the pH of the environment could affect the protonation state of the amino group, potentially influencing its interactions with its targets .
Biochemical Analysis
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to be precursors to oxazolines via their reaction with acyl chlorides .
properties
IUPAC Name |
2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNICOTZCXKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(CN)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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